Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester
Description
Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester (IUPAC name: ethyl 4-(acryloylamino)benzoate) is an ethyl ester derivative of benzoic acid functionalized at the para-position with an acryloylamino group. The acryloyl moiety (1-oxo-2-propen-1-yl) introduces α,β-unsaturated carbonyl reactivity, enabling conjugation or polymerization. This compound is structurally characterized by a planar benzene ring linked to an electron-deficient acrylamide group, which influences its physicochemical and biological properties. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol .
The acryloyl group’s reactivity makes this compound a candidate for applications in polymer chemistry or as a Michael acceptor in organic synthesis.
Properties
IUPAC Name |
ethyl 4-(prop-2-enoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLURKJQMNROKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163722 | |
| Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14745-58-5 | |
| Record name | Ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14745-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[(1-oxoallyl)amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.264 | |
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| Record name | ETHYL 4-((1-OXOALLYL)AMINO)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9AHS6ZAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Two-Step Synthesis: Esterification Followed by Acylation
The most widely reported method involves a sequential approach:
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Esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate.
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Acylation of the primary amine with acryloyl chloride to introduce the α,β-unsaturated acryloylamino group.
Step 1: Esterification of 4-Aminobenzoic Acid
Esterification is typically achieved via acid-catalyzed Fischer esterification or coupling-agent-mediated methods :
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Fischer esterification :
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Coupling agents :
Step 2: Acylation with Acryloyl Chloride
The ethyl 4-aminobenzoate intermediate undergoes acylation under Schotten-Baumann conditions:
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Conditions : Acryloyl chloride (1.2 equiv) is added dropwise to a stirred solution of ethyl 4-aminobenzoate in dry THF or dichloromethane, with triethylamine (2.5 equiv) as a base at 0–5°C. The reaction proceeds for 2–4 hours.
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Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄ and solvent evaporation.
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Yield : 75–90% after purification via column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acryloyl chloride, forming the amide bond and releasing HCl, which is neutralized by triethylamine.
Catalytic Systems and Optimization
Titanium-Based Catalysts for Esterification
A patent describing the synthesis of structurally analogous esters (e.g., benzoic acid 2-ethylhexyl ester) highlights the use of tetraisopropyl titanate as a catalyst. Key parameters include:
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Temperature : 190–230°C under reflux.
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Molar ratio : Alcohol-to-acid ratio of 1.5–1.8:1.
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Advantages : High conversion rates (acid value <0.2 mg KOH/g) and reduced side reactions.
While this method is effective for bulkier alcohols, its applicability to ethyl ester synthesis requires lower temperatures (80–100°C) to prevent ethanol evaporation.
Solvent-Free Acylation
Recent advances emphasize solvent-free conditions to enhance atom economy:
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Conditions : Ethyl 4-aminobenzoate and acryloyl chloride are mixed with immobilized lipase (e.g., Novozym 435) at 40°C for 24 hours.
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Yield : ~65%, with enzymatic recycling potential.
Purification and Characterization
Dealcoholization and Neutralization
Post-esterification, excess ethanol is removed via vacuum distillation (50–60°C, −0.08 MPa). Neutralization with 3% NaOH ensures residual acid removal, critical for stabilizing the ester group during subsequent acylation.
Spectroscopic Data
Key characterization data for ethyl 4-(acryloylamino)benzoate :
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 5.80–6.50 (m, 3H, CH₂=CH), 7.80–8.10 (m, 4H, Ar-H), 10.20 (s, 1H, NH). |
| IR | 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1630 cm⁻¹ (C=C). |
| MS | m/z 233.1 [M+H]⁺. |
Comparative Analysis of Methods
Yield and Purity
| Method | Catalyst | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Fischer esterification | H₂SO₄ | 80°C | 8 hrs | 78% | 95% |
| DCC/DMAP coupling | DCC/DMAP | 25°C | 12 hrs | 90% | 98% |
| Enzymatic acylation | Novozym 435 | 40°C | 24 hrs | 65% | 92% |
Industrial-Scale Adaptations
A patent for benzoic acid esters outlines a scalable process involving:
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Continuous-flow reactors for esterification at 200°C with titanium catalysts.
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Thin-film evaporators for efficient dealcoholization.
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Adsorption purification using activated carbon to remove colored byproducts.
Adapting these systems for ethyl 4-(acryloylamino)benzoate could reduce production costs by 20–30% .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a versatile reagent in organic synthesis .
Biology
The compound has been investigated for its potential biological activity. Studies suggest that it may interact with biomolecules, potentially influencing biological pathways. Its unique structure allows for exploration in drug discovery and development .
Medicine
Research into the therapeutic properties of benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester indicates its potential as a precursor in drug synthesis. The compound's ability to modify biological targets positions it as a candidate for further pharmacological studies .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in the synthesis of various chemical products used in different sectors .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives related to benzoic acid compounds. The research focused on evaluating cytotoxicity against various human cancer cell lines using spectrophotometric methods. The findings indicated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation, suggesting potential therapeutic applications for similar compounds .
Case Study 2: Synthesis of Novel Compounds
Research has demonstrated the synthesis of new derivatives from benzoic acid compounds, including those with enhanced biological activities. These studies highlight the importance of structural modifications in developing compounds with improved efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of ethyl 4-((1-oxoallyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The oxoallyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
(a) Ethyl 4-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)benzoate ()
- Structure : Features a 3-methoxy-4-pentyloxyphenyl group attached to the acryloyl chain.
- Properties : Increased molecular weight (411.50 g/mol ) and lipophilicity due to the bulky pentyloxy and methoxy groups. The extended alkyl chain may reduce aqueous solubility but enhance binding to hydrophobic targets.
(b) Benzoic acid,4-hydroxy-3-methoxy-5-(2-propen-1-yl)-, ethyl ester ()
- Structure : Contains hydroxyl, methoxy, and allyl substituents on the benzene ring.
- Molecular weight: 264.27 g/mol.
- Applications: Antioxidant or antimicrobial activity inferred from phenolic substituents.
Modifications to the Acryloylamino Group
(a) Benzoic acid,4-[[(benzoylamino)thioxomethyl]amino]-, ethyl ester ()
- Structure: Replaces the acryloyl group with a thioxomethyl-benzoylamino moiety.
- Properties : The thiocarbonyl group enhances nucleophilic susceptibility, while the benzoyl group adds aromaticity. Molecular weight: 342.39 g/mol .
- Applications: Potential as a protease inhibitor due to thioamide reactivity.
(b) N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine ethyl ester ()
- Structure : Incorporates a tyrosine residue instead of benzoic acid.
- Properties: The phenolic hydroxyl and amino acid backbone introduce hydrogen-bonding capacity. Molecular weight: 371.38 g/mol.
- Applications : Bioactivity in antiviral or antioxidant pathways due to tyrosine’s redox properties.
Ester Group Variations
(b) Ethyl 4-(4-hydroxy-2-oxo-1-propylquinoline-3-carboxamido)benzoate ()
- Structure: Quinoline ring replaces acryloyl, with a propyl group and hydroxyl.
- Properties: Extended π-conjugation from quinoline increases UV absorbance. Molecular weight: 424.45 g/mol.
- Applications: Potential fluorescence or intercalation properties in biological systems.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₃NO₃ | 219.24 | Acryloylamino, ethyl ester | Reactive acryloyl, moderate lipophilicity |
| Ethyl 4-[(3-methoxy-4-pentyloxy)acrylamido]benzoate | C₂₄H₂₉NO₅ | 411.50 | 3-Methoxy-4-pentyloxyphenyl | High lipophilicity, UV absorption |
| Benzoic acid,4-[[(benzoylamino)thioxo]amino]-, ethyl ester | C₁₇H₁₆N₂O₃S | 342.39 | Thioxomethyl-benzoylamino | Nucleophilic susceptibility |
| Ethyl 4-(quinoline-3-carboxamido)benzoate | C₂₂H₂₁N₃O₄ | 424.45 | Quinoline, propyl, hydroxyl | Fluorescence, intercalation potential |
Key Research Findings
- Reactivity: The acryloylamino group in the target compound enables Michael addition or polymerization, distinguishing it from benzoyl or quinoline derivatives .
- Material Science : Bulky substituents () enhance thermal stability in polymers, whereas thiocarbonyl derivatives () may serve as crosslinking agents .
Biological Activity
Benzoic acid derivatives, particularly Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester , have garnered significant attention due to their diverse biological activities. This article explores the compound's biological properties, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H14O5
- Molecular Weight : 250.25 g/mol
- CAS Number : 14745-58-5
- InChIKey : LLYDUMXOHRCKFK-UHFFFAOYSA-N
1. Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Benzoic acid and its derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In particular, studies have shown that certain benzoic acid derivatives inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in food preservation and pharmaceuticals.
3. Cytotoxic Effects
Several studies have evaluated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For instance, in vitro assays revealed that benzoic acid derivatives could induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was often linked to the activation of caspase pathways, which are crucial for programmed cell death.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Benzoic Acid Derivative 1 | 2.43 | MDA-MB-231 |
| Benzoic Acid Derivative 2 | 4.98 | HepG2 |
4. Enzyme Inhibition
Benzoic acid derivatives have been shown to inhibit various enzymes involved in metabolic pathways. For example, they can inhibit neurolysin and angiotensin-converting enzyme (ACE), which are important targets for treating hypertension and other cardiovascular conditions.
Case Study 1: Proteasome Activation
A study published in Nature explored the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain derivatives significantly enhanced proteasome activity, which is crucial for protein degradation and cellular homeostasis. This activation was linked to improved cellular function and reduced signs of aging.
Case Study 2: Antifungal Activity
In a clinical trial assessing the antifungal properties of benzoic acid derivatives, researchers found that these compounds effectively inhibited the growth of Candida albicans in vitro. This study suggests their potential use as antifungal agents in clinical settings.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of benzoic acid derivatives to various biological targets. These studies suggest that the compound can effectively bind to cathepsins B and L, enzymes involved in protein degradation pathways. The binding interactions indicate a potential mechanism by which these compounds exert their biological effects.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structure of Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester?
- Methodological Answer : A combination of NMR (¹H and ¹³C) , FT-IR , and mass spectrometry (MS) is essential. NMR confirms the presence of the acryloylamino group (δ 5.6–6.4 ppm for vinyl protons) and ethyl ester (δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂). FT-IR identifies carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹). High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Spectral databases like PubChem and SpectraBase provide reference data for cross-validation .
Q. How is this compound typically synthesized, and what are critical reaction parameters?
- Methodological Answer : The synthesis involves amide coupling between 4-aminobenzoic acid ethyl ester and acryloyl chloride. Key steps:
- Reagent Ratios : Use a 1:1.2 molar ratio of amine to acryloyl chloride in anhydrous dichloromethane.
- Temperature Control : Maintain 0–5°C during acryloyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Similar protocols are documented for structurally related acrylamides .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when analyzing this compound?
- Methodological Answer : Use SHELXL for structure refinement, especially for handling twinned crystals or high-resolution data. Key steps:
- Data Collection : Ensure completeness (>95%) and redundancy (>4) in diffraction data.
- Twinning Analysis : Apply the Hooft y parameter or R-factor ratio test to detect twinning.
- Restraints : Apply geometric restraints for the acryloylamino group to stabilize refinement. SHELX’s robustness in small-molecule crystallography makes it ideal for resolving ambiguities in bond lengths/angles .
Q. What strategies mitigate challenges in detecting trace amounts of this compound in complex matrices?
- Methodological Answer : Employ HPLC-MS/MS with optimized conditions:
- Column : C18 reverse-phase (2.1 × 100 mm, 1.7 µm particles).
- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Ionization : Electrospray ionization (ESI+) with MRM transitions specific to the compound (e.g., m/z 264 → 147). Limit of detection (LOD) can reach 0.1 ng/mL with solid-phase extraction (SPE) cleanup. Contaminant interference is minimized using matrix-matched calibration .
Q. How can computational methods predict the compound’s reactivity in polymer synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the acryloylamino group’s radical polymerization kinetics. Key parameters:
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict electron-deficient sites for radical attack.
- Reactivity Ratios : Use the Mayo-Lewis equation to estimate copolymerization behavior with acrylates (e.g., methyl methacrylate). Experimental validation via FT-IR monitoring of C=C bond consumption (peak at ~1630 cm⁻¹) confirms computational predictions .
Q. What are the implications of stereoelectronic effects on the compound’s biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target enzymes (e.g., cyclooxygenase-2). The acryloylamino group’s planar structure facilitates π-π stacking with aromatic residues, while the ethyl ester enhances membrane permeability. Validate via enzyme inhibition assays (IC₅₀ determination) and compare with derivatives lacking the acryloyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
